Abemaciclib Mesylate

Description

See also: Abemaciclib (has active moiety).

Structure

3D Structure of Parent

Properties

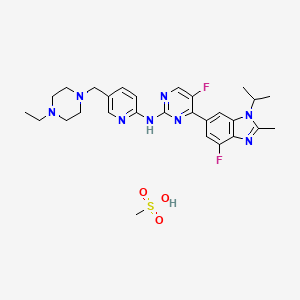

IUPAC Name |

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8.CH4O3S/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26;1-5(2,3)4/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34);1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJPFQPEVDHJAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F2N8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856159 |

Source

|

| Record name | Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231930-82-7 |

Source

|

| Record name | Abemaciclib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231930827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyrimidinamine,N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABEMACICLIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKT462Q807 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abemaciclib Mesylate: A Deep Dive into CDK4 vs. CDK6 Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] Among these, abemaciclib (Verzenio®) presents a distinct profile, notably its greater selectivity for CDK4 over CDK6.[1][4][5][6] This guide provides a comprehensive technical exploration of the biochemical and structural underpinnings of abemaciclib's selectivity, the methodologies to assess it, and its clinical and biological implications.

The Molecular Rationale: Why Selectivity Matters

CDK4 and CDK6 are highly homologous serine/threonine kinases that, when complexed with D-type cyclins, phosphorylate the retinoblastoma protein (Rb).[7][8][9] This phosphorylation event releases the E2F transcription factor, thereby enabling the transcription of genes necessary for the cell cycle to transition from the G1 to the S phase.[1][7][10] While both kinases perform this canonical function, emerging evidence suggests they have non-redundant roles in different cellular contexts. For instance, CDK4 is often more critical for the proliferation of breast cancer cells, while CDK6 plays a significant role in hematopoietic stem cell maturation.[11] This differential dependency suggests that a more selective inhibition of CDK4 might offer a therapeutic advantage by maximizing anti-tumor efficacy while minimizing certain hematological toxicities.[11]

Structural Basis of Abemaciclib's Selectivity

Abemaciclib's unique 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold distinguishes it from other CDK4/6 inhibitors like palbociclib and ribociclib, which are based on a pyrido[2,3-d]pyrimidin-7-one structure.[1][4][6] This structural difference is a key determinant of its selectivity. X-ray crystallography studies of abemaciclib bound to the active, phosphorylated CDK4-cyclin D complex reveal crucial interactions within the ATP-binding pocket.[12][13]

A key distinction lies in how abemaciclib interacts with the back wall of the ATP-binding cleft. Abemaciclib buries two fluorine atoms deep into this pocket, a feature that is less accommodated by the corresponding region in CDK6.[6][11] In contrast, palbociclib and ribociclib present larger chemical groups that may create steric hindrance in other kinases, contributing to their selectivity profiles.[6] This deeper engagement of abemaciclib within the CDK4 ATP-binding site is a primary driver of its enhanced potency and selectivity for CDK4.[11]

Quantifying Selectivity: In Vitro and Cellular Assays

Determining the precise selectivity of a kinase inhibitor like abemaciclib requires a multi-faceted approach, employing both biochemical and cellular assays.

Biochemical Assays: Direct Enzyme Inhibition

Biochemical assays measure the direct inhibitory effect of a compound on purified, active enzyme complexes. These are fundamental for establishing the intrinsic potency and selectivity of a drug molecule.

Data Presentation: Abemaciclib Potency and Selectivity

| Parameter | CDK4/cyclin D1 | CDK6/cyclin D3 | Selectivity Ratio (CDK4/CDK6) | Reference |

| IC50 | 2 nM | 10 nM | 5-fold | [4] |

| Ki | 0.6 nM | 8.2 nM | ~14-fold | [4][11][14] |

| IC50 (TR-FRET) | 0.94 nM | 14 nM | ~15-fold | [15] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. Values are approximations from cited literature and can vary based on specific assay conditions.

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a standard method for determining the IC50 of an inhibitor against purified CDK/cyclin complexes.

Objective: To measure the half-maximal inhibitory concentration (IC50) of abemaciclib against CDK4/cyclin D1 and CDK6/cyclin D3.

Materials:

-

Purified recombinant active CDK4/cyclin D1 and CDK6/cyclin D3 complexes.

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Substrate protein (e.g., a fragment of the Retinoblastoma protein, GST-Rb).

-

[γ-³³P]ATP (radiolabeled ATP).

-

Non-radiolabeled ATP.

-

Abemaciclib mesylate stock solution in DMSO.

-

96-well filter plates.

-

Phosphoric acid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of abemaciclib in DMSO.

-

In a 96-well plate, combine the kinase buffer, the purified CDK/cyclin complex, and the GST-Rb substrate.

-

Add the diluted abemaciclib or a DMSO control to the appropriate wells.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated GST-Rb substrate.

-

Wash the wells to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each abemaciclib concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[16]

Cellular Assays: Target Engagement in a Biological Context

While biochemical assays are crucial, they do not fully recapitulate the complex intracellular environment. Cellular assays are essential to confirm that the inhibitor can permeate the cell membrane, engage its target, and exert a biological effect.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein target within living cells.[17]

Objective: To determine the cellular IC50 of abemaciclib for CDK4 and CDK6 in live cells.

Principle: This assay uses a CDK protein fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the CDK serves as the energy acceptor. When the tracer binds to the CDK-NanoLuc fusion, BRET occurs. A test compound like abemaciclib will compete with the tracer for binding, leading to a decrease in the BRET signal.[16][17]

Procedure:

-

Transfect cells (e.g., HEK293) with plasmids encoding either CDK4-NanoLuc or CDK6-NanoLuc.

-

Plate the transfected cells in 96-well plates.

-

Prepare serial dilutions of abemaciclib.

-

Add the diluted abemaciclib to the cells.

-

Add the cell-permeable fluorescent tracer to all wells.

-

Incubate at 37°C for a set period (e.g., 2 hours).

-

Measure the donor and acceptor emission signals using a BRET-capable plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Normalize the BRET ratios to controls (vehicle for 0% inhibition, a high concentration of a non-fluorescent inhibitor for 100% inhibition).

-

Determine the cellular IC50 value by plotting the normalized BRET ratio against the logarithm of the abemaciclib concentration and fitting the data to a dose-response curve.[16]

Signaling Pathways and Downstream Effects

The differential inhibition of CDK4 and CDK6 by abemaciclib has important consequences for downstream signaling and cellular fate. The canonical pathway involves the inhibition of Rb phosphorylation, leading to a G1 cell cycle arrest.[1]

Core CDK4/6 Signaling Pathway

Caption: Canonical CDK4/6-Rb-E2F signaling pathway leading to G1/S transition, and its inhibition by abemaciclib.

Implications of CDK4 vs. CDK6 Inhibition

The greater selectivity of abemaciclib for CDK4 may contribute to its distinct clinical profile, including a lower incidence of severe neutropenia compared to other CDK4/6 inhibitors.[11] This is thought to be because CDK6 is more critical for the proliferation of hematopoietic progenitor cells.[11] By preferentially targeting CDK4, which is often the primary driver of proliferation in HR+ breast cancer, abemaciclib may achieve a wider therapeutic window.

Furthermore, at higher concentrations, abemaciclib has been shown to inhibit other kinases, including CDK2.[1][6] This broader activity could potentially overcome resistance mechanisms that involve the upregulation of other cell cycle components.

Experimental Workflow: From Hypothesis to Validation

The following diagram illustrates a logical workflow for investigating the selectivity of a novel CDK inhibitor.

Caption: A logical workflow for characterizing the selectivity and cellular activity of a CDK inhibitor.

Conclusion

Abemaciclib's enhanced selectivity for CDK4 over CDK6 is a defining characteristic rooted in its unique chemical structure. This property, quantifiable through a combination of rigorous biochemical and cellular assays, likely contributes to its distinct efficacy and safety profile. For researchers in oncology and drug development, a thorough understanding of the principles and methodologies for assessing kinase inhibitor selectivity is paramount. It enables the rational design of next-generation therapeutics and the optimization of treatment strategies for patients. The continued exploration of the nuanced roles of CDK4 and CDK6 will undoubtedly unveil further opportunities for targeted cancer therapies.

References

-

Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy. (2022). npj Breast Cancer. [Link]

-

Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy. (n.d.). Semantic Scholar. [Link]

-

Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. (2020). The Oncologist. [Link]

-

Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. (2020). The Oncologist. [Link]

-

The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. (2020). Promega Connections. [Link]

-

A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib. (2021). Cancer Letters. [Link]

-

Abemaciclib, a CDK4 and CDK6 Inhibitor for the Treatment of Metastatic Breast Cancer. (2020). Expert Review of Anticancer Therapy. [Link]

-

Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines. (2021). iScience. [Link]

-

Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. (n.d.). Reaction Biology. [Link]

-

A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer. (2021). Annals of Translational Medicine. [Link]

-

CDK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Investigational CDK4/6 inhibitor abemaciclib is active against a range of cancer types. (2016). American Association for Cancer Research. [Link]

-

Abemaciclib is a more potent inhibitor of CDK4 than CDK6 in both biochemical and in vitro cell-based assays. (2022). ResearchGate. [Link]

-

Quantifying CDK inhibitor selectivity in live cells. (2020). ResearchGate. [Link]

-

Quantifying CDK inhibitor selectivity in live cells. (2020). Nature Communications. [Link]

-

Upstream response and downstream bypass signaling mechanisms of CDK4/6... (n.d.). ResearchGate. [Link]

-

IC 50 Values of CDK4/6 Inhibitors. (2018). ResearchGate. [Link]

-

Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. (2021). Frontiers in Oncology. [Link]

-

CDK4 and CDK6 kinases: from basic science to cancer therapy. (2019). Nature Reviews Cancer. [Link]

-

Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. (2019). Journal of Hematology & Oncology. [Link]

-

A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer. (2021). Annals of Translational Medicine. [Link]

-

How selective are clinical CDK4/6 inhibitors? (2020). BioEssays. [Link]

-

Selective CDK7 and CDK2 inhibitors. a Live cell engagement potency for... (2020). ResearchGate. [Link]

-

The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2023). bioRxiv. [Link]

-

Selective CDK4/6 and CDK9 inhibitors. a Live cell engagement potency... (2020). ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigational CDK4/6 inhibitor abemaciclib is active against a range of cancer types | EurekAlert! [eurekalert.org]

- 6. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]

- 7. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]

- 12. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. promegaconnections.com [promegaconnections.com]

A Technical Guide to the Preclinical Discovery of Abemaciclib Mesylate: From Target Validation to In Vivo Efficacy

Abstract

This technical guide provides an in-depth exploration of the preclinical discovery and characterization of abemaciclib (formerly LY2835219), a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). We will dissect the scientific rationale behind its development, from the initial biochemical validation of its mechanism to the comprehensive in vitro and in vivo studies that established its unique therapeutic profile. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, methodologies, and data interpretation that underpinned abemaciclib's successful transition to clinical development for hormone receptor-positive (HR+) breast cancer and other malignancies.

Introduction: Targeting the Cell Cycle Engine in Oncology

The cell division cycle is a fundamental process, the deregulation of which is a hallmark of cancer. The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint, often referred to as the restriction point. This transition is governed by the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway.[1][2] In many cancers, particularly HR-positive breast cancer, mitogenic signaling pathways hyperactivate Cyclin D-CDK4/6 complexes.[3][4] These active kinase complexes then phosphorylate and inactivate the Rb tumor suppressor protein.[5][6] This inactivation releases the E2F family of transcription factors, which drive the expression of genes necessary for DNA replication and cell cycle progression, leading to uncontrolled proliferation.[7][8]

The critical role of this axis in tumorigenesis identified CDK4 and CDK6 as high-value therapeutic targets.[8] Abemaciclib (LY2835219), a pyrimidine-benzimidazole small molecule inhibitor developed by Eli Lilly and Company, was discovered through dedicated screening and optimization efforts to selectively target the ATP-binding pocket of CDK4 and CDK6.[7][9][10] This guide details the preclinical journey that defined its potent, selective, and differentiated profile.

The CDK4/6-Rb Signaling Pathway

The following diagram illustrates the central role of CDK4/6 in cell cycle progression and the mechanism of action for abemaciclib.

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of abemaciclib.

Preclinical Pharmacological Characterization

The preclinical evaluation of a drug candidate must follow a logical, multi-tiered approach. The process begins with highly specific biochemical assays to confirm target engagement and potency, progresses to cell-based models to assess activity in a biological context, and culminates in in vivo models to evaluate efficacy and tolerability.

Preclinical Evaluation Workflow

The workflow below outlines the systematic approach taken in the preclinical discovery of abemaciclib.

Caption: Systematic workflow for the preclinical evaluation of abemaciclib.

In Vitro Evaluation: From Enzyme to Cell

The foundational step was to quantify abemaciclib's direct inhibitory effect on its targets and assess its cellular consequences.

Biochemical Kinase Assays

The rationale for these cell-free assays is to determine the intrinsic potency and selectivity of the compound against the purified kinase enzymes, independent of cellular factors like membrane permeability or efflux pumps. Abemaciclib was profiled against a panel of kinases to establish its selectivity profile.

Key Findings:

-

Abemaciclib is a reversible, ATP-competitive inhibitor of CDK4 and CDK6.[11][12]

-

It demonstrated high potency, with IC50 values of 2 nmol/L for CDK4/cyclin D1 and 10 nmol/L for CDK6/cyclin D1.[2][6]

-

Kinetic studies revealed a greater selectivity for CDK4, with a KiATP of 0.6 nmol/L for CDK4/cyclin D1 complexes, approximately 14-fold more potent than for CDK6/cyclin D3 complexes (KiATP = 8.2 nmol/L).[7] This preferential inhibition of CDK4 is a distinguishing feature among CDK4/6 inhibitors.[13]

| Target Complex | IC50 | Ki (ATP-competitive) | Reference |

| CDK4/cyclin D1 | 2 nmol/L | 0.6 nmol/L | [2][7] |

| CDK6/cyclin D1 | 10 nmol/L | 2.4 nmol/L | [2] |

| CDK6/cyclin D3 | - | 8.2 nmol/L | [7] |

Table 1: Biochemical Potency of Abemaciclib.

Cell-Based Assays

Moving into cellular models is crucial to confirm that biochemical potency translates into functional activity within a complex biological system. A panel of human cancer cell lines, particularly those from breast cancer, were used to assess the impact of abemaciclib on cell proliferation, cell cycle distribution, and on-target modulation.

Key Findings:

-

Anti-proliferative Activity: Abemaciclib potently inhibited the proliferation of a broad panel of breast cancer cell lines, with the estrogen receptor-positive (ER+) subtype being the most sensitive.[14] Its activity was dependent on the presence of functional Rb protein.[2][11] In comparative analyses across biomarker-positive cell lines, abemaciclib was the most potent of the three approved CDK4/6 inhibitors.[14]

-

Cell Cycle Arrest: Treatment with abemaciclib led to a robust arrest of cells in the G1 phase of the cell cycle, preventing their entry into the S phase.[2][7] This is the direct, intended mechanistic consequence of inhibiting Rb phosphorylation.

-

Target Engagement (pRb Inhibition): A dose-dependent decrease in the phosphorylation of Rb at serine 780 (a CDK4/6-specific site) was consistently observed in Rb-proficient cell lines like MCF7, T-47D, and ZR-75-1.[7] This finding provides direct evidence of target engagement in a cellular context.

-

Induction of Senescence and Apoptosis: While the primary effect of CDK4/6 inhibition is cytostatic (G1 arrest), prolonged and continuous exposure to abemaciclib was shown to induce more durable antitumor effects, including cellular senescence and, ultimately, apoptosis.[7][10][12] This was indicated by the accumulation of senescence markers like β-galactosidase and alterations in cellular metabolism.[7]

| Cell Line Panel (Breast Cancer) | Abemaciclib IC50 (Geo. Mean) | Palbociclib IC50 (Geo. Mean) | Ribociclib IC50 (Geo. Mean) | Reference |

| Biomarker-Positive Subtypes | 168 nmol/L | 306 nmol/L | 913 nmol/L | [14] |

Table 2: Comparative Anti-proliferative Potency in Breast Cancer Cell Lines.

Protocol 3.2.1: Cell Proliferation Assay (IC50 Determination)

This protocol is a representative example based on standard methodologies described in the literature.[14]

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 2-fold serial dilution series of abemaciclib mesylate in DMSO, and then further dilute in culture medium to achieve final concentrations ranging from 10 µM down to low nM levels. Ensure the final DMSO concentration is ≤0.2%.

-

Treatment: Remove the overnight culture medium from the cell plates and add 100 µL of the medium containing the various concentrations of abemaciclib. Include vehicle control (DMSO only) wells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence data to the vehicle control wells. Plot the normalized values against the log of the drug concentration and fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 3.2.2: Western Blot for Phospho-Rb

This protocol is a representative example for confirming target engagement.[2][7]

-

Cell Treatment: Plate cells (e.g., ZR-75-1) in 6-well plates and grow to ~70% confluency. Treat with varying concentrations of abemaciclib (e.g., 0, 50, 100, 250, 500 nM) for 24 hours.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780). Also, probe a separate blot or strip and re-probe the same blot for total Rb and a loading control (e.g., β-actin).

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity to determine the relative reduction in pRb levels compared to total Rb and the loading control.

In Vivo Evaluation: Efficacy in Tumor Models

The ultimate preclinical validation requires demonstrating anti-tumor activity in a living system. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for this assessment.

Key Findings:

-

Single-Agent Activity: Oral administration of abemaciclib as a single agent resulted in significant, dose-dependent tumor growth inhibition in multiple xenograft models, including ER+ breast cancer (ZR-75-1), colon cancer (colo-205), and non-small cell lung cancer.[2][7][10] Notably, at higher doses, abemaciclib induced tumor regression, not just stasis.[7] This potent monotherapy activity was a key differentiator that supported its clinical development path.[9][11]

-

Pharmacodynamic (PD) Biomarker Modulation: To confirm the in vivo mechanism of action, tumors were harvested from treated animals. Analysis revealed a significant reduction in pRb, as well as downstream markers of proliferation like Ki67 and Topoisomerase IIα (TopoIIα).[2][7] This demonstrates that therapeutically relevant drug concentrations reached the tumor and engaged the target as intended.

-

Combination Synergy: Preclinical studies demonstrated a synergistic effect when abemaciclib was combined with standard-of-care agents. In ER+ breast cancer models, combinations with endocrine therapies like letrozole or fulvestrant led to significantly improved anti-tumor responses compared to either agent alone.[11][14]

-

Unique CNS Penetration: A distinct feature identified in preclinical studies was abemaciclib's ability to cross the blood-brain barrier, leading to the inhibition of intracranial neoplasm growth.[11][12] This opened therapeutic possibilities for brain metastases and primary brain tumors.

| Xenograft Model | Treatment | Outcome | Reference |

| ZR-75-1 (ER+ Breast) | Abemaciclib (75 mg/kg) | Tumor Regression | [7] |

| Colo-205 (Colon) | Abemaciclib (25-100 mg/kg) | Dose-Dependent Growth Inhibition | [2] |

| Calu-6 (Lung) | Abemaciclib + Gemcitabine | Enhanced Antitumor Activity | [2] |

| OSC-19 (HNSCC) | Abemaciclib (45-90 mg/kg) | Significant Growth Inhibition | [15] |

Table 3: Summary of In Vivo Efficacy in Xenograft Models.

Protocol 4.1: Human Tumor Xenograft Efficacy Study

This protocol is a representative example based on standard methodologies.[2][7]

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 ZR-75-1 cells in Matrigel) into the flank of female athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = (Length x Width^2)/2). When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Dosing: Prepare this compound in an appropriate vehicle (e.g., 1% HEC in water). Administer the drug orally (p.o.) once daily at desired doses (e.g., 25, 50, 75 mg/kg). The control group receives the vehicle only.

-

Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.

-

Pharmacodynamic Sub-study: For PD analysis, include satellite groups of mice. After a specified number of doses (e.g., a single dose or 3 daily doses), euthanize the mice at a defined time point (e.g., 24 hours post-last dose) and harvest tumors.

-

Tumor Processing: Flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis (pRb) and fix the other portion in formalin for immunohistochemistry (IHC) analysis (Ki67).

-

Endpoint: Continue the efficacy study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Calculate tumor growth inhibition (TGI) for each treatment group.

Conclusion: A Preclinical Profile Supporting Clinical Success

The comprehensive preclinical data package for abemaciclib established it as a potent and selective inhibitor of CDK4 and CDK6. The key takeaways from this discovery phase were:

-

Potent and Selective Inhibition: Abemaciclib demonstrated low nanomolar potency against CDK4/6 with a notable selectivity for CDK4.[7][13]

-

Clear Mechanism of Action: Its activity was unequivocally linked to the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest in Rb-proficient cancer cells.[2][7]

-

Robust In Vivo Efficacy: It showed significant single-agent anti-tumor activity, including tumor regression, across a range of xenograft models.[7][10]

-

Differentiated Profile: Unique characteristics, including its ability to cross the blood-brain barrier and its distinct potency profile, set it apart from other molecules in its class.[11][12][14]

These robust and consistent findings across biochemical, in vitro, and in vivo models provided a strong scientific rationale for its advancement into clinical trials, ultimately leading to its approval for the treatment of patients with HR+, HER2-negative breast cancer.[9]

References

- Preclinical discovery and development of abemaciclib used to treat breast cancer. (2021). Expert Opinion on Drug Discovery.

- Abemaciclib - Wikipedia. Wikipedia.

- Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. (2017). Oncotarget.

- Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. (2018). Molecular Cancer Therapeutics.

- Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. (2020). The Oncologist.

- Preclinical discovery and development of abemaciclib used to tre

- CDK4/6 inhibition in cancer: beyond cell cycle arrest. (2017).

- Preclinical discovery and development of abemaciclib used to treat breast cancer. (2021). Taylor & Francis Online.

- Pharmacology of Abemaciclib (Verzenio, Ramiven; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.

- Abemaciclib. (2017).

- Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell prolifer

- CDK4/6 inhibition in cancer: the cell cycle splicing connection. (2019). Molecular & Cellular Oncology.

- Abemaciclib: pharmacology, pharmacokinetics and mechanism of action. (2023). ChemicalBook.

- Abemaciclib is Active in Preclinical Models of Ewing's Sarcoma via Multi-pronged Regulation of Cell Cycle, DNA Methylation, and Interferon Pathway Signaling. (2021). Clinical Cancer Research.

- Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. (2014).

- Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing. (2023).

- Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. (2018). Expert Review of Anticancer Therapy.

- Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. (2014). Clinical Cancer Research.

- A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer. (2021).

- Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review. (2020). Frontiers in Oncology.

- A kind of synthetic method of this compound. (2021).

- Preclinical characterization of the CDK4/6 inhibitor LY2835219: In vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. (2014).

- Abemaciclib induces reversible G1 arrest in vivo in cell line... (2021).

- Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (2019). Longdom Publishing.

- CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Tre

- Synthesis of this compound. (2024).

- Abemaciclib synthesis. (2022). ChemicalBook.

- In Vivo Showdown: A Comparative Analysis of CDK4/6 Inhibitors in Preclinical Models. (2025). Benchchem.

- Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer. (2025). eLife.

- Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. (2023). Frontiers in Pharmacology.

- The CDK4/6 inhibitor LY2835219 has potent activity in combination with mTOR inhibitor in head and neck squamous cell carcinoma. (2016). Oncotarget.

- Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. (2014). Semantic Scholar.

- Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment. (2018). Journal for ImmunoTherapy of Cancer.

- Abemaciclib CDK4/6 Inhibitor. Selleck Chemicals.

- Abemaciclib Synthetic Routes. MedKoo Biosciences.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abemaciclib - Wikipedia [en.wikipedia.org]

- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical discovery and development of abemaciclib used to treat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. oncotarget.com [oncotarget.com]

A Comprehensive Technical Guide to the Chemical Synthesis of Abemaciclib Mesylate

Abstract

Abemaciclib, marketed as Verzenio®, is a potent, orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its approval for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer represents a significant advancement in targeted oncology therapies.[3][4][5] The molecular architecture of abemaciclib is a complex assembly of three distinct heterocyclic systems: a 2-aminopyrimidine core, a substituted benzimidazole moiety, and a functionalized piperazinylpyridine side chain.[6] This structural complexity demands a sophisticated and convergent synthetic strategy. This guide provides an in-depth exploration of the primary synthetic pathways developed for abemaciclib mesylate, detailing the retrosynthetic logic, the synthesis of key intermediates, the convergent assembly of the core structure, and the final salt formation. The discussion emphasizes the rationale behind key strategic decisions, reaction mechanisms, and process optimization, reflecting the principles of modern pharmaceutical process chemistry.

Retrosynthetic Analysis and Strategic Overview

A convergent approach is the most logical strategy for constructing a molecule of abemaciclib's complexity. This strategy involves the independent synthesis of key fragments, which are then coupled in the final stages. This approach maximizes efficiency, simplifies purification, and allows for late-stage diversification.

The retrosynthetic analysis of abemaciclib (I) reveals three primary building blocks:

-

Fragment A: The piperazinylpyridine side chain, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine(III) .

-

Fragment B: The core benzimidazole unit, 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole(II) , which itself is a combination of the benzimidazole and pyrimidine rings.

-

Fragment C: The central pyrimidine linker, 2,4-dichloro-5-fluoropyrimidine(V) .[7]

-

Fragment D: The brominated benzimidazole precursor, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole(IV) .[3]

The primary disconnections are the two C-N bonds attached to the central pyrimidine ring, which are strategically formed via palladium-catalyzed cross-coupling reactions.

Caption: Retrosynthetic disconnection of Abemaciclib.

Synthesis of Key Intermediates

The efficient construction of the key fragments is paramount to the overall success of the synthesis.

Synthesis of Piperazinylpyridine Fragment (A)

The synthesis of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine(III) is achieved through a straightforward, high-yielding sequence.

Experimental Protocol:

-

Reductive Amination: 6-Bromopyridine-3-carbaldehyde is reacted with 1-ethylpiperazine under reductive amination conditions.[1] Typically, a reducing agent like sodium triacetoxyborohydride is used in a chlorinated solvent (e.g., dichloroethane) to afford 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine.

-

Amine Installation: The bromo-intermediate is then converted to the desired 2-amino pyridine. While early routes used copper-catalyzed amination with ammonia, process development has favored palladium-catalyzed Buchwald-Hartwig amination due to higher yields and milder conditions.[1] A common system involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) with an ammonia surrogate.

Synthesis of Benzimidazole Fragment (D)

The synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole(IV) , a critical intermediate (CAS 1231930-33-8), begins with substituted fluorophenylamines.[3]

Experimental Protocol:

-

Amide Formation: 4-Bromo-2,6-difluorophenylamine is first acylated with acetyl chloride to form the corresponding acetamide.[1]

-

N-Alkylation & Cyclization: The acetamide is then reacted with isopropylamine. This step displaces one of the fluorine atoms via nucleophilic aromatic substitution (SNAr) to install the isopropyl group. Subsequent intramolecular cyclization, often promoted by heating in a high-boiling solvent like N-methylformamide, yields the benzimidazole ring system (IV) .[1]

Convergent Assembly and Process Optimization

The assembly of abemaciclib's core structure is a showcase of modern cross-coupling chemistry, primarily relying on palladium catalysis. The sequence is designed to control regioselectivity and build complexity efficiently.

Caption: Convergent synthesis pathway for this compound.

Step 1: Suzuki Coupling for C-C Bond Formation

The first key coupling joins the benzimidazole and pyrimidine moieties.

Experimental Protocol:

-

Reaction Setup: The brominated benzimidazole (IV) is coupled with 2,4-dichloro-5-fluoropyrimidine (V) via a Suzuki-Miyaura cross-coupling reaction.[1][8] In some variations, the benzimidazole is first converted to its corresponding boronic ester.

-

Catalytic System: The reaction is catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a base like sodium carbonate.[1]

-

Solvent and Temperature: The reaction is typically performed in a solvent mixture like dimethoxyethane (DME) and water at elevated temperatures (e.g., 80-90°C).[1]

-

Regioselectivity: The coupling occurs selectively at the 4-position of the pyrimidine ring. The chlorine at the 2-position is more susceptible to subsequent nucleophilic displacement, a crucial factor for the next step.[1] This reaction yields the key intermediate 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole(II) .

| Parameter | Condition | Rationale | Reference |

| Catalyst | PdCl₂(PPh₃)₂ | Efficient for C-C bond formation in Suzuki couplings. | [1] |

| Base | Na₂CO₃ | Activates the boronic species and facilitates the catalytic cycle. | [1] |

| Solvent | DME / Water | Provides solubility for both organic and inorganic reagents. | [1] |

| Temperature | 80-90 °C | Ensures sufficient reaction rate for the coupling. | [1] |

| Yield | ~66% | Represents a good yield for this type of complex coupling. | [1] |

Step 2: Buchwald-Hartwig Amination for C-N Bond Formation

The final fragment is installed in this step, completing the carbon-nitrogen skeleton of abemaciclib.

Experimental Protocol:

-

Reaction Setup: The chloro-intermediate (II) is reacted with the piperazinylpyridine fragment (III) .

-

Catalytic System: This transformation is a Buchwald-Hartwig amination, which is highly effective for forming aryl C-N bonds.[9][10] A common catalytic system consists of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a specialized phosphine ligand such as Xantphos, which is adept at promoting this type of coupling.[11] A base, typically potassium carbonate, is required.[11][12]

-

Solvent and Temperature: The reaction is often run in a mixture of toluene and 2-butanol at elevated temperatures (e.g., 95-100°C) to ensure completion.[11]

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and inorganic salts. The resulting product is the abemaciclib free base (I) , which may be purified by crystallization or chromatography.[13]

Alternative Strategies and Process Improvements

For large-scale manufacturing, minimizing the use of expensive and toxic heavy metals like palladium is a primary goal. Alternative routes have been developed:

-

SNAr Approach: One patented method avoids the final palladium coupling by using a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the appropriate fragments under the action of a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS).[1][14] This significantly improves atom economy and reduces cost.

-

Leuckart-Wallach Reaction: Some synthetic routes employ a Leuckart-Wallach reaction for a final reductive amination step. This concise approach can combine multiple transformations into a single operation but may require careful optimization to control impurities.[1][10] The addition of a dehydrating agent like trimethyl orthoformate has been shown to be key to driving this reaction to completion.[1][10]

Final Step: Mesylate Salt Formation

The conversion of the active pharmaceutical ingredient (API) from its free base to a salt form is a critical step in drug development. For abemaciclib, the mesylate salt is used.[15]

Rationale:

-

Improved Physicochemical Properties: Salt formation generally improves the solubility, dissolution rate, and stability of the API compared to the free base.

-

Crystallinity: Salts often exhibit better crystallinity, which is crucial for consistent purification, handling, and formulation.

-

Bioavailability: Enhanced solubility can lead to improved oral bioavailability.[16]

Experimental Protocol:

-

Dissolution: The purified abemaciclib free base (I) is dissolved in a suitable organic solvent, such as ethanol or acetone.[14][17]

-

Acid Addition: A stoichiometric amount of methanesulfonic acid is added to the solution, often at a controlled temperature.

-

Crystallization and Isolation: The this compound salt precipitates from the solution. The crystallization process is carefully controlled (cooling rate, agitation) to obtain the desired polymorphic form.[18] The solid is then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[14] A reported protocol achieves a 94% yield for this step.[14]

The final product's solid-state properties (polymorphism) are rigorously characterized, as different crystal forms can have different stabilities and dissolution profiles, impacting the final drug product's performance.[18][19]

Conclusion

The synthesis of this compound is a testament to the power of modern synthetic organic chemistry, particularly in the application of palladium-catalyzed cross-coupling reactions. The convergent strategy, which relies on the independent and efficient synthesis of key heterocyclic intermediates followed by their sequential coupling, provides a robust and scalable route to this important anticancer agent. Continuous process development has further refined the synthesis, introducing alternative, more economical, and environmentally benign methods that reduce reliance on heavy metal catalysts. The careful control of the final salt formation and crystallization ensures the production of a high-quality active pharmaceutical ingredient with the desired physicochemical properties for clinical efficacy.

References

-

Title: Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib Source: Longdom Publishing URL: [Link]

-

Title: Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate Source: ResearchGate URL: [Link]

-

Title: Synthesis of this compound. Source: ResearchGate URL: [Link]

-

Title: Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate Source: ACS Publications URL: [Link]

- Title: A kind of synthetic method of this compound Source: Google Patents URL

-

Title: Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib Source: PubMed URL: [Link]

-

Title: Sourcing High-Purity Abemaciclib Intermediates: A Guide for Pharmaceutical Manufacturers Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Abemaciclib - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Progress in Synthesis of Abemaciclib Source: Chinese Journal of Pharmaceuticals URL: [Link]

- Title: Crystal form of this compound, preparation method therefor and pharmaceutical composition thereof Source: Google Patents URL

- Title: Abemaciclib form iv Source: Google Patents URL

-

Title: A Synthesis of Abemaciclib Utilizing a Leuckart–Wallach Reaction Source: ResearchGate URL: [Link]

-

Title: Unlocking Cancer Therapies: The Role of CAS 2927-71-1 in Abemaciclib Manufacturing Source: Core Explorer Pro URL: [Link]

-

Title: Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation Source: PubMed Central URL: [Link]

-

Title: Process for the preparation of crystalline form III of Abemaciclib Source: Technical Disclosure Commons URL: [Link]

-

Title: this compound Source: PubChem - NIH URL: [Link]

-

Title: PROCESS FOR PURIFICATION OF ABEMACICLIB Source: Technical Disclosure Commons URL: [Link]

-

Title: Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation Source: PubMed URL: [Link]

- Title: Crystal form of this compound, preparation method therefor and pharmaceutical composition thereof Source: Google Patents URL

-

Title: Retrosynthetic strategy for the preparation of abemaciclib (4) Source: ResearchGate URL: [Link]

-

Title: Preclinical discovery and development of abemaciclib used to treat breast cancer Source: PubMed URL: [Link]

-

Title: A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer Source: NIH URL: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Preclinical discovery and development of abemaciclib used to treat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Abemaciclib - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. tdcommons.org [tdcommons.org]

- 12. Abemaciclib synthesis - chemicalbook [chemicalbook.com]

- 13. WO2017108781A1 - Abemaciclib form iv - Google Patents [patents.google.com]

- 14. CN109761959B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 15. This compound | C28H36F2N8O3S | CID 71576678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. tdcommons.org [tdcommons.org]

- 18. US20210179585A1 - Crystal form of this compound, preparation method therefor and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 19. WO2019200502A1 - Crystal form of this compound, preparation method therefor and pharmaceutical composition thereof - Google Patents [patents.google.com]

In vitro kinase inhibitory profile of abemaciclib

<An In-Depth Technical Guide to the In Vitro Kinase Inhibitory Profile of Abemaciclib

Introduction

Abemaciclib (marketed as Verzenio) is a potent, orally administered small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1] It is a key therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][3] Unlike other CDK4/6 inhibitors such as palboclib and ribociclib, abemaciclib possesses a distinct chemical scaffold—a 2-anilino-2,4-pyrimidine-[5-benzimidazole]—which contributes to its unique inhibitory profile and allows for continuous dosing schedules.[4][5] This guide provides a detailed examination of abemaciclib's in vitro kinase inhibitory profile, the methodologies used to determine it, and the functional consequences of its target engagement.

Mechanism of Action: Targeting the Cell Cycle Engine

The primary mechanism of action for abemaciclib is the competitive inhibition of the ATP-binding domain of CDK4 and CDK6.[5][6] These serine/threonine kinases are fundamental regulators of the cell cycle.[7] In response to mitogenic signals, D-type cyclins bind to and activate CDK4/6.[8] This active complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[1][7] Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 (first gap) to the S (synthesis) phase of the cell cycle.[4][8] By inhibiting CDK4 and CDK6, abemaciclib prevents Rb phosphorylation, maintains Rb in its active, growth-suppressive state, and induces a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[9]

Core Signaling Pathway

The diagram below illustrates the canonical CDK4/6-Rb pathway and the point of inhibition by abemaciclib.

Caption: The CDK4/6-Rb signaling pathway and inhibition by abemaciclib.

Quantitative Kinase Inhibitory Profile

A key feature of abemaciclib is its potency and selectivity. Biochemical assays are crucial for quantifying the interaction between an inhibitor and its target kinase, typically reported as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Primary Target Potency (CDK4 & CDK6)

Abemaciclib is a highly potent inhibitor of its primary targets, CDK4 and CDK6. Notably, it consistently demonstrates greater selectivity for CDK4 over CDK6 across multiple studies. This preferential inhibition of CDK4 may contribute to its distinct clinical profile, including a lower incidence of neutropenia compared to other CDK4/6 inhibitors, as CDK6 is more closely associated with hematopoietic stem cell maturation.[5]

| Target Complex | Potency (IC50) | Potency (Ki) | Selectivity (CDK4 vs. CDK6) | Reference(s) |

| CDK4/Cyclin D1 | 2 nM | 0.6 nM | ~5-14 fold more potent for CDK4 | [4][6][8] |

| CDK6/Cyclin D1 | 10 nM | --- | [6] | |

| CDK4/Cyclin D3 | 6.2 nM | --- | [10] | |

| CDK6/Cyclin D3 | 10 nM | 8.2 nM | [4][9] |

Broader Kinase Selectivity Profile

While highly selective for CDK4/6, abemaciclib, particularly at higher concentrations, exhibits activity against other kinases. This "poly-pharmacology" may contribute to both its efficacy, especially single-agent activity, and its unique side-effect profile, such as gastrointestinal toxicity.[2][10] Comprehensive kinome screening is essential to characterize these off-target effects.

| Off-Target Kinase | Potency (IC50) | Potential Clinical Implication | Reference(s) |

| GSK3α/β | 8.67 nM (GSK3β) | Activation of WNT signaling; potential side effects | [10] |

| CAMKII family | 2-52 nM | Under investigation | [10] |

| CDK9 | 57 nM | Initially identified, but did not translate to cellular target inhibition | [4][11][12] |

| PIM1 | 50 nM | Potential contribution to efficacy | [11][12] |

| HIPK2 | 31 nM | Potential cytotoxicity | [11][12][13] |

| DYRK2 | 61 nM | Potential cytotoxicity | [11][12][13] |

| CDK2 | 0.3 - 1 µM | Activity at higher concentrations; may overcome resistance | [4][13] |

Methodologies for In Vitro Kinase Profiling

Determining the inhibitory profile of a compound like abemaciclib requires robust and precise in vitro assays. The choice of assay depends on the specific question being asked—from high-throughput primary screening to detailed mechanistic studies.

Radiometric Kinase Assays

Principle: This is considered a gold-standard method for directly measuring kinase catalytic activity.[14] The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific protein or peptide substrate.[15] The amount of incorporated radioactivity is directly proportional to kinase activity.

Expertise & Trustworthiness: The direct measurement of substrate phosphorylation makes this assay highly reliable and less prone to artifacts from compound interference that can plague fluorescence-based methods. The key to a self-validating protocol is the inclusion of proper controls: a "no enzyme" control to measure background, a "no substrate" control, and a "no ATP" control. Ensuring the ATP concentration is at or near the Michaelis constant (Km) is critical for accurately determining competitive inhibition constants (Ki).[11]

Protocol: Radiometric Filter Binding Assay

-

Reaction Setup: In a 96-well plate, combine kinase buffer, the specific kinase (e.g., recombinant CDK4/Cyclin D1), and the peptide substrate (e.g., a fragment of Rb protein).

-

Inhibitor Addition: Add serial dilutions of abemaciclib or a vehicle control (e.g., DMSO) to the appropriate wells. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³²P]ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding a strong acid, such as phosphoric acid.

-

Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³²P]ATP will not.

-

Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound radiolabeled ATP.

-

Quantification: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each abemaciclib concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence-Based Assays (TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common high-throughput method.[16] It relies on the proximity-based transfer of energy from a donor fluorophore (e.g., Terbium) to an acceptor fluorophore. In a kinase assay format, a biotinylated substrate peptide and a phospho-specific antibody labeled with the donor are used. When the substrate is phosphorylated, the antibody binds, bringing the donor into close proximity with a streptavidin-acceptor fluorophore, generating a FRET signal.

Expertise & Trustworthiness: This homogeneous ("mix-and-read") format is highly amenable to automation and high-throughput screening.[16] However, it is an indirect measurement. A self-validating system requires counter-screens to rule out compound autofluorescence or quenching effects. Running the assay at both low and high ATP concentrations can help elucidate the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive).

Workflow: TR-FRET Kinase Inhibition Assay

The diagram below outlines the typical workflow for a TR-FRET-based kinase assay.

Caption: A generalized workflow for a TR-FRET based kinase inhibition assay.

Conclusion

The in vitro kinase inhibitory profile of abemaciclib defines its core mechanism of action and provides a rational basis for its clinical efficacy and safety profile. Characterized by potent and selective inhibition of CDK4 and CDK6, with a notable preference for CDK4, abemaciclib effectively blocks the cell cycle in Rb-proficient tumor cells.[4][9] Its broader kinase activity at higher concentrations likely contributes to its single-agent activity and distinguishes it from other drugs in its class.[2][13] The rigorous application of biochemical assays, such as radiometric and fluorescence-based methods, is fundamental to elucidating this complex profile, guiding both preclinical development and the strategic clinical application of this important therapeutic agent.

References

-

Wander, S. A., Cohen, O., & Winer, E. P. (2021). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist. [Link]

-

Patnaik, A., Rosen, L. S., Tolaney, S. M., et al. (2016). Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients with Breast Cancer, Non–Small Cell Lung Cancer, and Other Solid Tumors. Cancer Discovery. [Link]

-

Wikipedia. (2023). Abemaciclib. Wikipedia. [Link]

-

Hafner, M., Petz, K., Bumeister, R., et al. (2019). Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling. Molecular & Cellular Proteomics. [Link]

-

Chen, P., Lee, N. V., Hu, W., et al. (2021). A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer. Annals of Translational Medicine. [Link]

-

Teo, Z. L., Tan, S. Y., & Lee, S. C. (2021). A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib. Critical Reviews in Oncology/Hematology. [Link]

-

Tate, S. C., Cai, S., Ajamie, R. T., et al. (2018). Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. Oncotarget. [Link]

-

Torres-Guzman, R., Calsina, B., Hermoso, A., et al. (2017). Abemaciclib is a more potent inhibitor of CDK4 than CDK6 in both biochemical and in vitro cell-based assays. ResearchGate. [Link]

-

Tate, S. C., et al. (2018). Enzymatic Selectivity of Abemaciclib and Effect on Cell Proliferation. ResearchGate. [Link]

-

De Luca, A., Maiello, M. R., D'Alessio, A., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers. [Link]

-

Yang, C., Chen, P., & Hu, W. (2021). A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer. Translational Cancer Research. [Link]

-

Pang, Y., Wu, Y., Zhang, Y., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry. [Link]

-

Pang, Y., Wu, Y., Zhang, Y., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry. [Link]

-

Cortés, J., & Rugo, H. S. (2018). Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. Therapeutic Advances in Medical Oncology. [Link]

-

Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Uitdehaag, J. C. M., et al. (2019). Response biomarker analysis of CDK4/6 inhibitors. ResearchGate. [Link]

-

Hafner, M., et al. (2017). Therapeutically advantageous secondary targets of abemaciclib identified by multi-omics profiling of CDK4/6 inhibitors. bioRxiv. [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Eurofins Discovery. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Al-Kuraishy, H. M., Al-Gareeb, A. I., & Batiha, G. E. S. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. Journal of Cardiothoracic Surgery. [Link]

-

The Chemical Probes Portal. (2023). ABEMACICLIB. The Chemical Probes Portal. [Link]

-

Pang, Y., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. ResearchGate. [Link]

-

D'Souza, A., Spicer, D., & Lu, J. (2020). Ribociclib and Abemaciclib: CDK4/6 Inhibitors for the Treatment of Hormone Receptor–Positive Metastatic Breast Cancer. Clinical Journal of Oncology Nursing. [Link]

-

Oncology Brothers. (2025). Managing Toxicities of CDK4/6 Inhibitors in Hormone Positive Breast Cancer. YouTube. [Link]

Sources

- 1. Abemaciclib - Wikipedia [en.wikipedia.org]

- 2. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribociclib and Abemaciclib: CDK4/6 Inhibitors for the Treatment of Hormone Receptor–Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]

- 8. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation [frontiersin.org]

- 13. biorxiv.org [biorxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. revvity.com [revvity.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Abemaciclib Mesylate Target Engagement Studies

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for confirming and quantifying the target engagement of abemaciclib, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal links between experimental design and robust, interpretable data.

| Foundational Principle: The CDK4/6-Rb Axis in Cell Cycle Control

Understanding abemaciclib's target engagement begins with its intended site of action: the CDK4/6-Retinoblastoma (Rb) signaling pathway. This pathway is a critical checkpoint governing the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[1][2] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is hyperactive, leading to uncontrolled cellular proliferation.[3][4]

The canonical pathway proceeds as follows:

-

Mitogenic Stimulation: Growth signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3).

-

Kinase Activation: Cyclins D bind to and activate CDK4 and CDK6.

-

Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb).[1][5]

-

E2F Release & S-Phase Entry: Phosphorylation inactivates Rb, causing it to release the E2F transcription factor. E2F then drives the expression of genes necessary for DNA replication and progression into the S phase.[3][6]

Abemaciclib is a potent, orally administered, selective inhibitor of CDK4 and CDK6 kinase activity.[7] By blocking the kinase function of CDK4/6, it prevents the phosphorylation of Rb, maintains the Rb-E2F complex, and ultimately induces a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[2][8]

Figure 1: The canonical CDK4/6-Retinoblastoma (Rb) signaling pathway.

Abemaciclib exhibits greater potency for CDK4 than CDK6. Biochemical assays have shown it to be approximately 14 times more selective for the CDK4/cyclin D1 complex compared to the CDK6/cyclin D3 complex.[3]

| Target Complex | IC₅₀ (nmol/L) | Kᵢ (nmol/L) | Source |

| CDK4/Cyclin D1 | 2 | 0.6 | [2][3][9] |

| CDK6/Cyclin D3 | 10 | 8.2 | [2][3][9] |

Table 1: In Vitro Inhibitory Potency of Abemaciclib.

The central objective of target engagement studies is to rigorously demonstrate that abemaciclib binds to its intended CDK4/6 targets in a biologically relevant context and elicits the expected downstream pharmacology.

| Direct Target Engagement: Measuring Physical Occupancy

Direct engagement assays confirm the physical interaction between a drug and its target protein. For abemaciclib, this means verifying its binding to CDK4 and CDK6 within the complex cellular environment.

| NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a gold-standard method for quantifying compound binding to specific protein targets in living cells.[10] It provides a direct, real-time measure of target occupancy.

Principle of Causality: The assay relies on energy transfer between a NanoLuc® luciferase, genetically fused to the target kinase (e.g., CDK4), and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site.[11] When a test compound like abemaciclib enters the cell and binds to the target kinase, it displaces the tracer, decreasing the BRET signal. This decrease is proportional to the degree of target engagement.[10][11]

Figure 2: Workflow of the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol: NanoBRET™ for Abemaciclib

-

Cell Preparation: Transfect HEK-293 cells (or another suitable cell line) with a plasmid encoding the full-length human CDK4 or CDK6 fused to NanoLuc® luciferase. Plate the transfected cells in a 96- or 384-well assay plate and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of abemaciclib mesylate in DMSO, followed by a further dilution in Opti-MEM® I Reduced Serum Medium.

-

Tracer & Inhibitor Addition: Prepare the final assay solution containing the NanoBRET® Kinase Tracer and NanoLuc® substrate. Add the serially diluted abemaciclib to the assay wells, followed immediately by the tracer/substrate solution.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the binding reaction to reach equilibrium within the live cells.

-

Signal Detection: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.

-

Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert raw ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the logarithm of the abemaciclib concentration and fit the data to a four-parameter log-logistic curve to determine the IC₅₀, representing the concentration required for 50% target engagement.

Expert Insight: The power of NanoBRET™ lies in its use of live, intact cells.[12][13] This context is critical because factors like cell permeability, efflux pump activity, and intracellular ATP concentrations can significantly influence a compound's apparent affinity, providing a more biologically relevant measure than traditional cell-free biochemical assays.[14]

| Cellular Thermal Shift Assay (CETSA®)

CETSA® is a label-free biophysical method used to verify and quantify drug-target interactions in cells and tissues.[15][16]

Principle of Causality: The fundamental principle is ligand-induced thermal stabilization.[17][18] The binding of a ligand, such as abemaciclib, to its target protein (CDK4/6) confers additional stability to the protein's tertiary structure. Consequently, the drug-bound protein is more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to higher temperatures in the presence of the drug is direct evidence of target engagement.[15][18]

Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol: CETSA® for Abemaciclib

-

Cell Culture and Treatment: Culture a cancer cell line known to express CDK4/6 (e.g., MCF-7) to high confluency. Treat the cells with a defined concentration of abemaciclib or a vehicle control (DMSO) for 1-2 hours.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 25°C water bath).

-

Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble CDK4 or CDK6 at each temperature point using a quantitative detection method like Western blotting or ELISA with specific antibodies.

-

Data Analysis: For each treatment condition, plot the normalized amount of soluble protein against temperature. The curve for the abemaciclib-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization and thus, target engagement.